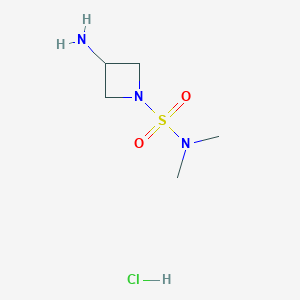

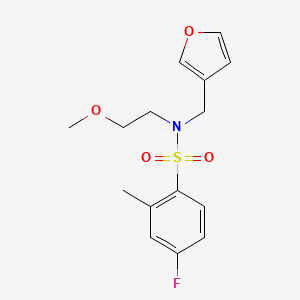

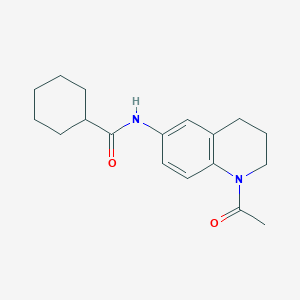

![molecular formula C18H16FN3O4 B2977622 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid CAS No. 882224-06-8](/img/structure/B2977622.png)

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with a pyrazole core . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . A thermally induced, substrate-dependent reaction of alkynyl diazo compounds has also been developed, producing spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles from the corresponding alpha-cyano and alpha-sulfonyl diazo compounds .Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also contains a fluorophenyl group, a cyano group, an ethoxy group, and a propanoic acid group .Applications De Recherche Scientifique

Chemical Synthesis and Materials Science

A study explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating the potential for creating bio-based materials with significant applications in materials science (Acerina Trejo-Machin et al., 2017).

Crystal Structure and Drug Design

Another study focuses on the crystal structure of specific pyrazole derivatives, showcasing the importance of such analyses in the drug design process by providing unambiguous structure determination which is critical for understanding the molecular interactions and designing potential drug candidates (Isuru R. Kumarasinghe et al., 2009).

Polymer Science and Bioactivity

Research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, highlights the potential for creating bioactive materials suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Inhibitors and Therapeutic Agents

Y-700, a compound structurally related to the specified chemical, has been identified as a potent inhibitor of xanthine oxidoreductase, with potential applications in treating diseases like hyperuricemia, indicating that related compounds could also be explored for their therapeutic benefits (A. Fukunari et al., 2004).

Orientations Futures

While the future directions for this specific compound are not specified in the literature, pyrazole compounds, in general, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Improving the luminescence efficiency of certain types of these compounds could lead to molecular materials for both multiple readout applications and magnetism-regulated optical signaling .

Propriétés

IUPAC Name |

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVMVYOBDWPPDU-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chlorothiophen-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2977539.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)

![N-(2,6-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2977549.png)

![5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2977550.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2977552.png)

![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)